

Application Note: Comprehensive Analytical Characterization of 4-Chloro-6-methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methoxy-5-nitropyrimidine

Cat. No.: B1580579

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
Introduction and Significance

4-Chloro-6-methoxy-5-nitropyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases and various therapeutic agents.^[1] The specific combination of chloro, methoxy, and nitro functional groups on this molecule makes it a versatile intermediate for synthesizing more complex target compounds.

Ensuring the identity, purity, and stability of such a key starting material is paramount for the successful development of active pharmaceutical ingredients (APIs). A failure to adequately characterize this intermediate can lead to impurities in the final drug substance, potentially impacting its safety and efficacy. This application note provides a comprehensive guide to the analytical methodologies required for the complete characterization of **4-Chloro-6-methoxy-5-nitropyrimidine**, grounding each protocol in established scientific principles and regulatory expectations. The methods described herein are designed to be robust and self-validating, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).^{[2][3][4]}

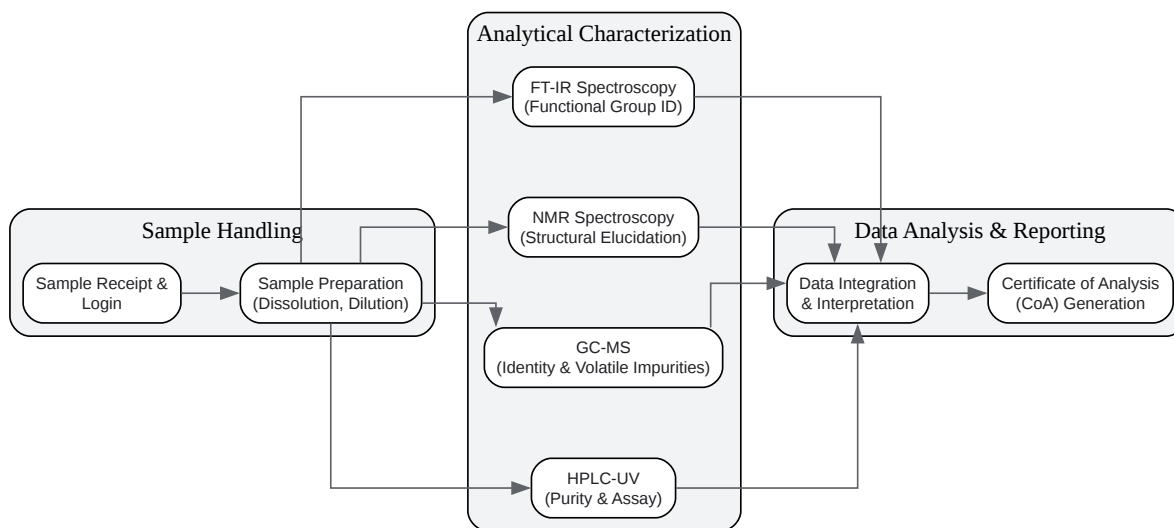
Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for selecting and developing appropriate analytical methods.

Property	Value	Source
Chemical Structure	 Chemical Structure of 4-Chloro-6-methoxy-5-nitropyrimidine	
CAS Number	52854-14-5	[5]
Molecular Formula	C ₅ H ₄ ClN ₃ O ₃	[5]
Molecular Weight	189.56 g/mol	[5]
Appearance	Solid	[6]
Melting Point	66 °C	[5]
Boiling Point	343.1 °C at 760 mmHg	[5]

Analytical Workflow Overview

A multi-technique approach is necessary for the unambiguous characterization of **4-Chloro-6-methoxy-5-nitropyrimidine**. Each technique provides a unique and complementary piece of information, culminating in a comprehensive quality profile.



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Figure 1: General analytical workflow for the characterization of **4-Chloro-6-methoxy-5-nitropyrimidine**.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates and quantifying their content.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC (RP-HPLC) is the preferred method for purity determination due to its high resolving power and compatibility with a wide range of compounds.^[7] The method separates the target analyte from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection is

typically achieved using a UV detector, as the pyrimidine ring and nitro group are strong chromophores.

Protocol:

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[\[8\]](#)[\[9\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
 - Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

- Sample Preparation:
 - Standard Solution (for Assay): Accurately weigh ~10 mg of **4-Chloro-6-methoxy-5-nitropyrimidine** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
 - Sample Solution (for Purity): Prepare in the same manner as the standard solution, using the sample to be tested, to a final concentration of ~0.1 mg/mL.
 - Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.
- Data Analysis:
 - Purity: Determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
 - Assay (vs. Standard): The concentration of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area in the reference standard solution.

Method Validation: This HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[\[4\]](#)[\[10\]](#)

Validation Parameter	Typical Acceptance Criteria
Specificity	The analyte peak is free from interference from impurities, degradants, or placebo.
Linearity	$R^2 \geq 0.999$ over the concentration range (e.g., 50% to 150% of nominal).
Accuracy	98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability)	Relative Standard Deviation (RSD) $\leq 2.0\%$ for six replicate injections.
Range	The interval over which the method is precise, accurate, and linear.
Robustness	Insensitive to small, deliberate changes in method parameters (e.g., flow rate $\pm 10\%$, pH ± 0.2).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.^[7] The sample is vaporized and separated by gas chromatography, and the components are then detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for the compound, which serves as a chemical "fingerprint" for identification. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns.^[11]

Protocol:

- Instrumentation:
 - Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
- GC-MS Conditions:

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: 15 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
 - Hold: 5 minutes at 280 $^{\circ}\text{C}$.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 $^{\circ}\text{C}$.
- Mass Range: m/z 40-350.
- Sample Preparation:
 - Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Expected Data:
 - Total Ion Chromatogram (TIC): Shows the separation of all components over time.
 - Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M^{+}) peak corresponding to the molecular weight of the compound (m/z 189/191, reflecting the isotopic abundance of ^{35}Cl and ^{37}Cl). Key fragment ions would likely result from the loss of the nitro group ($-\text{NO}_2$, 46 amu), the methoxy group ($-\text{OCH}_3$, 31 amu), or a chlorine atom ($-\text{Cl}$, 35/37 amu).[\[11\]](#)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR gives information on the number, environment, and connectivity of protons, while ^{13}C NMR provides information on the carbon skeleton.[\[12\]](#)

Protocol:

- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform- d (CDCl_3) or DMSO- d_6) in an NMR tube.
 - Rationale: Deuterated solvents are used because they are "invisible" in ^1H NMR spectra, preventing solvent signals from overwhelming the analyte signals.[\[13\]](#)
- Expected Spectral Data (in CDCl_3):
 - ^1H NMR:
 - A singlet around δ 4.1-4.3 ppm, integrating to 3 protons, corresponding to the methoxy group ($-\text{OCH}_3$).
 - A singlet around δ 8.5-8.8 ppm, integrating to 1 proton, corresponding to the proton on the pyrimidine ring.
 - ^{13}C NMR:
 - Five distinct signals are expected for the five carbon atoms in the molecule.
 - The chemical shifts will be influenced by the attached electronegative atoms (Cl, N, O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^{[14][15]} Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

Protocol:

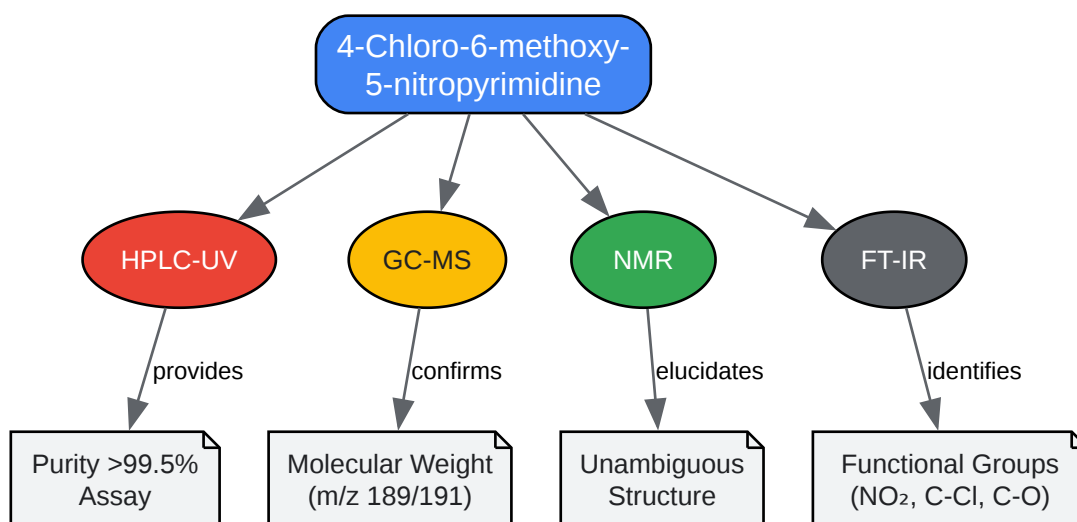
- Instrumentation:
 - FT-IR Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
- Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (from -OCH ₃)
~1600-1550	C=N and C=C stretching vibrations of the pyrimidine ring ^[15]
~1550-1500 & ~1350-1300	Asymmetric and symmetric N-O stretching of the nitro (NO ₂) group
~1250-1000	C-O stretch (ether)

| ~800-700 | C-Cl stretch^[1] |

Integrated Characterization Strategy

No single technique can fully characterize a molecule. The strength of this analytical approach lies in the integration of data from all methods to build a complete and trustworthy profile of **4-Chloro-6-methoxy-5-nitropyrimidine**.



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Figure 2: Relationship between analytical techniques and the information provided for characterization.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of **4-Chloro-6-methoxy-5-nitropyrimidine**. The orthogonal application of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques ensures the unambiguous confirmation of identity, structure, purity, and assay. Adherence to these scientifically sound and well-validated methods is critical for ensuring the quality of this key intermediate, thereby supporting the development of safe and effective pharmaceutical products. All methods should be developed and validated in accordance with current regulatory guidelines, such as those from the ICH and FDA.[16][17]

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